Benzyl (4-aminocyclohexyl)carbamate hydrochloride

PROTAC Targeted Protein Degradation Linker Design

PROTAC linker design demands precise stereochemistry. The cis-isomer (CAS 149423-70-1) collapses into an inactive folded conformation, while the Boc analogue (CAS 177906-48-8) precludes orthogonal deprotection. Benzyl (4-aminocyclohexyl)carbamate hydrochloride solves both problems: • Provides a rigid trans-1,4-cyclohexyl scaffold that extends the linker into a 'stick-out' conformation, maximizing degradation cooperativity in VHL-based PROTACs. • The Cbz group is hydrogenolytically cleavable in the presence of acid-sensitive intermediates, enabling sequential deprotection strategies impossible with Boc-only schemes. • Hydrochloride salt ensures a stable, easy-to-weigh solid compatible with automated synthesis platforms.

Molecular Formula C14H21ClN2O2
Molecular Weight 284.784
CAS No. 1217664-37-3
Cat. No. B596997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (4-aminocyclohexyl)carbamate hydrochloride
CAS1217664-37-3
Molecular FormulaC14H21ClN2O2
Molecular Weight284.784
Structural Identifiers
SMILESC1CC(CCC1N)NC(=O)OCC2=CC=CC=C2.Cl
InChIInChI=1S/C14H20N2O2.ClH/c15-12-6-8-13(9-7-12)16-14(17)18-10-11-4-2-1-3-5-11;/h1-5,12-13H,6-10,15H2,(H,16,17);1H
InChIKeyBGSJXIDHZPOBBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (4-aminocyclohexyl)carbamate hydrochloride: Technical Baseline


Benzyl (4-aminocyclohexyl)carbamate hydrochloride (CAS 1217664-37-3) is a stereochemically defined, trans-configured cyclohexyl diamine derivative featuring a benzyl carbamate (Cbz) protecting group on one amine and a hydrochloride salt form . With a molecular formula of C₁₄H₂₁ClN₂O₂ and a molecular weight of 284.78 g/mol, this compound serves as a protected diamine building block in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioactive molecules . Its trans-1,4-cyclohexanediamine core provides a rigid, linear scaffold that critically influences linker conformation and ternary complex formation in PROTAC design, while the Cbz group offers orthogonal deprotection compatibility under hydrogenolytic conditions [1].

1
Trans-configured PROTAC linker building block for rigid, stereodefined scaffold assembly
2
Cbz protection enables hydrogenolytic deprotection orthogonal to acid-labile Boc strategies
3
Hydrochloride salt form supports consistent solid handling and solution-phase reaction workflows

Stereochemistry and Orthogonal Protection in PROTAC Linkers


In PROTAC development, the linker is not a passive tether but an active modulator of ternary complex formation, degradation efficiency, and pharmacokinetics [1]. Substituting Benzyl (4-aminocyclohexyl)carbamate hydrochloride with its cis-isomer (CAS 149423-70-1) or with a Boc-protected analogue (CAS 177906-48-8) introduces critical functional divergence: the trans-configuration dictates a rigid, extended conformation that favors cooperative ternary complex assembly, whereas the cis-isomer adopts a collapsed, folded-back conformation that reduces degradation activity [2]. Furthermore, the Cbz protecting group offers hydrogenolytic deprotection orthogonal to the acid-labile Boc group, enabling sequential deprotection strategies in multi-step PROTAC syntheses that are impossible with Boc-only protection schemes [3].

Risk Dimension
This Compound
Alternative May Differ
Stereochemistry
Trans configuration; rigid extended scaffold
Cis isomer (CAS 149423-70-1) adopts folded-back conformation; may reduce degradation cooperativity
Protection Strategy
Cbz group; hydrogenolytic cleavage orthogonal to Boc
Boc-protected analogue (CAS 177906-48-8) lacks orthogonal deprotection compatibility with acid-sensitive intermediates
Linker Scaffold
Rigid trans-1,4-cyclohexanediamine core
PEG linkers exhibit conformational heterogeneity; may alter ternary complex geometry

Benzyl (4-aminocyclohexyl)carbamate hydrochloride: Quantitative Evidence


Trans vs. Cis Stereochemistry on PROTAC Degradation

The trans-cyclohexyl linker configuration in PROTAC XL01126 confers superior cooperative degradation activity compared to its cis- analogue, despite exhibiting weaker binary binding affinity to the VHL E3 ligase [1]. This stereochemical differentiation demonstrates that trans-configured linkers like those derived from Benzyl (4-aminocyclohexyl)carbamate hydrochloride are mechanistically advantageous for achieving efficient ternary complex formation and target protein degradation [2].

Stereochemistry Impact
Head-to-head
Trans linker: reported higher cooperative degradation activity vs cis analogue in LRRK2 PROTAC system
Supports trans stereochemistry selection for PROTAC degradation studies
Qualitative comparison context; cellular degradation assays
PROTAC Targeted Protein Degradation Linker Design

Cbz vs. Boc Orthogonal Deprotection in PROTAC Synthesis

The benzyl carbamate (Cbz) group in Benzyl (4-aminocyclohexyl)carbamate hydrochloride is cleaved via hydrogenolysis (H₂, Pd/C), which is orthogonal to the acid-labile tert-butoxycarbonyl (Boc) group commonly used in PROTAC linker synthesis [1]. This orthogonality enables sequential deprotection strategies where the Cbz group can be removed in the presence of acid-sensitive Boc-protected intermediates without premature deprotection, a capability not available with Boc-only protected analogues [2].

Deprotection Orthogonality
Class-level
Cbz cleaved by H₂/Pd/C hydrogenolysis; stable under acidic Boc-cleavage conditions (TFA)
Enables sequential deprotection in multi-step PROTAC synthesis
Standard protecting group chemistry context
PROTAC Synthesis Protecting Groups Orthogonal Chemistry

Hydrochloride Salt: Stability and Handling

Benzyl (4-aminocyclohexyl)carbamate hydrochloride (CAS 1217664-37-3) is supplied as a solid hydrochloride salt, which improves storage stability and handling characteristics compared to the free base form (CAS 149423-77-8) . The salt form also enhances aqueous solubility, facilitating solution-phase reactions and purification steps common in PROTAC synthesis workflows [1].

Salt Form Attribute
Reported
Hydrochloride salt: reported improved storage stability and aqueous solubility vs free base form
May support consistent material quality and solution-phase reaction workflows
Standard laboratory storage and handling conditions
PROTAC Solid-Phase Synthesis Compound Handling

Rigid Cyclohexyl vs. Flexible PEG Linker Conformation

The trans-1,4-cyclohexanediamine core of Benzyl (4-aminocyclohexyl)carbamate hydrochloride provides a rigid, linear scaffold that contrasts with the flexible, random-coil nature of polyethylene glycol (PEG) linkers [1]. Crystallographic studies reveal that the trans linker adopts a rigid 'stick-out' conformation that precisely orients the E3 ligase ligand relative to the target protein ligand, whereas cis linkers collapse into folded-back conformations and PEG linkers exhibit conformational heterogeneity [2].

Linker Conformation
Class-level
Trans cyclohexyl: rigid linear scaffold (crystallographically defined); PEG: flexible random-coil conformation
Rigid scaffold may support precise ternary complex geometry in structure-guided design
X-ray crystallography of VHL-ligand complexes
PROTAC Linker Chemistry Conformational Rigidity

Benzyl (4-aminocyclohexyl)carbamate hydrochloride: Key Applications


PROTAC Synthesis with Rigid Stereodefined Linkers

This compound is ideally suited for the synthesis of PROTACs where linker rigidity and precise spatial orientation of E3 ligase and target protein ligands are critical for ternary complex formation [1]. Its trans-1,4-cyclohexanediamine core provides a conformationally constrained scaffold that enhances degradation cooperativity compared to flexible PEG or cis-cyclohexyl linkers [2].

Multi-Step Synthesis with Orthogonal Deprotection

The Cbz protecting group on Benzyl (4-aminocyclohexyl)carbamate hydrochloride is orthogonal to acid-labile Boc groups, enabling sequential deprotection in the presence of acid-sensitive intermediates [3]. This allows for the construction of complex PROTAC architectures with multiple protected amines without premature deprotection, improving synthetic efficiency and yield [4].

Automated Solid-Phase PROTAC Synthesis

The hydrochloride salt form of Benzyl (4-aminocyclohexyl)carbamate hydrochloride provides a stable, easy-to-weigh solid that is compatible with automated solid-phase synthesis platforms . Its enhanced stability under storage conditions reduces batch-to-batch variability and ensures consistent performance in high-throughput PROTAC library synthesis .

VHL-Based PROTAC Optimization

Structural biology studies have demonstrated that trans-cyclohexyl linkers adopt a rigid 'stick-out' conformation in VHL-ligand complexes, while cis-analogues collapse into folded-back conformations [5]. This compound is therefore particularly valuable for structure-guided optimization of VHL-based PROTACs, where precise linker geometry can be rationally exploited to enhance degradation potency and selectivity [6].

Application
Selection Property
Validation Focus
PROTAC synthesis with rigid stereodefined linkers
Trans stereochemistry and scaffold rigidity
Ternary complex formation and degradation cooperativity
Multi-step synthesis with orthogonal deprotection
Cbz orthogonal to acid-labile Boc protection
Sequential deprotection efficiency and intermediate stability
Automated solid-phase PROTAC library synthesis
Hydrochloride salt stability and handling characteristics
Batch-to-batch consistency and platform compatibility
VHL-based PROTAC structure-guided optimization
Trans cyclohexyl linker geometry in VHL complexes
Linker geometry impact on degradation endpoint assessment

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